molecular formula C3H3BrCl2 B14645178 1-Bromo-1,2-dichloroprop-1-ene CAS No. 53875-23-3

1-Bromo-1,2-dichloroprop-1-ene

Cat. No.: B14645178
CAS No.: 53875-23-3
M. Wt: 189.86 g/mol
InChI Key: GJZXXZAQBVYUPV-UHFFFAOYSA-N
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Description

1-Bromo-1,2-dichloroprop-1-ene is an organic compound with the molecular formula C₃H₃BrCl₂ It is a halogenated alkene, characterized by the presence of bromine and chlorine atoms attached to a propene backbone

Preparation Methods

The synthesis of 1-Bromo-1,2-dichloroprop-1-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to propene. This can be achieved through a series of steps:

Industrial production methods often involve similar halogenation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-1,2-dichloroprop-1-ene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1,2-dichloroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1,2-dichloroprop-1-ene involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of halogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Bromo-1,2-dichloroprop-1-ene can be compared with other halogenated alkenes, such as:

    1,2-Dichloropropene: Similar in structure but lacks the bromine atom.

    1,3-Dichloropropene: Contains two chlorine atoms but at different positions on the propene backbone.

    1-Bromo-2-chloropropene: Similar but with different halogen positions.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.

Properties

CAS No.

53875-23-3

Molecular Formula

C3H3BrCl2

Molecular Weight

189.86 g/mol

IUPAC Name

1-bromo-1,2-dichloroprop-1-ene

InChI

InChI=1S/C3H3BrCl2/c1-2(5)3(4)6/h1H3

InChI Key

GJZXXZAQBVYUPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Br)Cl

Origin of Product

United States

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